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swallow protein

Cat. No.: B1175896
CAS No.: 147953-48-8
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Description

Historical Context of Discovery and Early Characterization

The swallow gene, encoding the Swallow protein, was identified through genetic screens for maternal effect mutations that disrupt embryonic development in Drosophila melanogaster biologists.comresearcher.life. Maternal effect genes are those expressed by the mother during oogenesis, and their products are deposited in the egg, where they are required for proper embryonic development biologists.com. Early studies of swallow mutants revealed defects in anterior development and abnormalities in thoracic and abdominal segmentation biologists.comresearcher.life. These observations suggested a critical role for the maternal swallow product in establishing positional information in the early embryo biologists.comresearcher.life.

Further characterization focused on the cellular and molecular functions of the this compound. Research using anti-swallow antibodies demonstrated the distribution of the protein during oogenesis and early embryogenesis biologists.comresearcher.lifenih.gov. It was found that this compound is present in the nurse cells and the oocyte, with some enrichment at the anterior margin of the oocyte, a region critical for anterior determination biologists.comresearcher.lifenih.gov. Early research also indicated a role for Swallow in the localization of bicoid mRNA, a key determinant of anterior identity biologists.comresearcher.lifenih.govnih.gov. Additionally, a poorly characterized role in nuclear divisions during early embryogenesis was observed, with this compound localizing to nuclei in a cell cycle-dependent manner biologists.comresearcher.lifenih.gov.

The molecular cloning and sequencing of the swallow gene provided insights into the protein's structure, revealing domains such as a putative double-strand RNA binding motif and a coiled-coil domain sdbonline.orgresearchgate.netnih.gov. These structural features hinted at potential interactions with RNA and other proteins, including components of the cytoskeleton sdbonline.orgresearchgate.net.

Significance in Developmental Biology Research

The this compound holds significant importance in developmental biology research, primarily as a model for understanding the mechanisms of mRNA localization and its role in axis specification. The asymmetric distribution of maternal mRNAs within the oocyte is a fundamental mechanism for establishing cellular polarity and determining cell fates in many organisms nih.govbiologists.com. The involvement of Swallow in the localization of bicoid mRNA in Drosophila provided a key entry point into dissecting the molecular machinery responsible for this process biologists.comresearcher.lifenih.govnih.gov.

Studies on Swallow have contributed to the understanding of how RNA-binding proteins and cytoskeletal elements cooperate to transport and anchor specific transcripts to distinct subcellular locations sdbonline.orgnih.govresearchgate.net. Research has shown that Swallow is required for the maintenance of bicoid mRNA at the anterior cortex and may play a role in organizing or stabilizing microtubules to which bicoid mRNA is attached sdbonline.orgua.edu. While initially thought to directly link bicoid mRNA to the dynein motor, later studies suggested an indirect role, possibly through regulating the actin cytoskeleton or organizing a specialized microtubule population required for localization nih.govresearchgate.net.

Furthermore, the observed defects in nuclear division in swallow mutant embryos highlighted a broader role for the protein beyond mRNA localization, suggesting a function in coordinating early embryonic nuclear cycles biologists.comresearcher.lifenih.govsdbonline.org. This dual role underscores the complexity of maternal factors in orchestrating the initial stages of development. The study of Swallow continues to provide insights into the intricate interplay between maternal gene products, mRNA localization, cytoskeletal dynamics, and nuclear behavior in establishing the foundational asymmetry of the developing embryo.

Conceptual Framework for Studying the Swa Protein

Studying the this compound within a conceptual framework involves considering its multifaceted roles in mRNA localization and nuclear division, and how these contribute to anterior-posterior axis formation in Drosophila. The framework integrates genetic, molecular, and cell biological approaches to understand its function.

Key aspects of this framework include:

mRNA Localization: Investigating how Swallow interacts with specific mRNAs, such as bicoid and hu li tai shao (htsN4), and the molecular determinants within these RNAs that are recognized by Swallow or associated factors researchgate.netua.edusdbonline.org. This involves identifying protein partners that form complexes with Swallow and the target mRNAs sdbonline.orgnih.govnih.gov.

Cytoskeletal Interaction: Examining how Swallow interacts with components of the cytoskeleton, particularly microtubules and actin filaments sdbonline.orgnih.govresearchgate.netua.edu. Understanding these interactions is crucial for elucidating how Swallow contributes to the transport and anchoring of localized mRNAs and potentially influences cytoskeletal organization during oogenesis and early embryogenesis nih.govresearchgate.netua.edu.

Nuclear Function: Exploring the mechanisms by which Swallow localizes to the nucleus during early embryonic mitotic divisions and its precise role in ensuring proper nuclear cycle progression and nuclear migration biologists.comresearcher.lifenih.govsdbonline.org. This involves identifying nuclear factors that interact with Swallow and the consequences of disrupting these interactions.

Developmental Outcomes: Linking the molecular and cellular functions of Swallow to the observed developmental phenotypes in swallow mutants, such as anterior patterning defects and abnormal segmentation biologists.comresearcher.lifenih.gov. This involves understanding how mislocalization of bicoid mRNA and defects in nuclear division contribute to these developmental abnormalities.

This framework facilitates the design of experiments to dissect the molecular mechanisms underlying Swallow function, identify interacting partners, and understand its broader impact on developmental processes.

Compound Names and PubChem CIDs

While "this compound" itself doesn't have a specific PubChem Compound ID (CID) as it's a protein, the gene encoding it in Drosophila melanogaster is swa. PubChem primarily catalogs chemical compounds. However, related biological entries or associated small molecules might exist. A search for "Drosophila this compound" on PubChem did not yield a direct CID for the protein itself. UniProtKB provides an accession number for the Drosophila melanogaster this compound, P40688 uniprot.orgwustl.edu. The gene name is swa uniprot.org.

Properties

CAS No.

147953-48-8

Molecular Formula

C10H8BBrO2

Synonyms

swallow protein

Origin of Product

United States

Molecular Genetics of the Swallow Gene

Gene Identification and Cloning

The swallow gene was initially identified through genetic screens for maternal effect mutations that disrupt embryonic development. biologists.combiologists.comnih.gov These mutations resulted in defects in the anterior structures of the embryo, highlighting the gene's crucial role in anterior pattern formation. biologists.combiologists.commpg.de The cloning and molecular characterization of the swallow gene were reported, providing the foundation for understanding its molecular function. nih.gov The identity of cloned DNA fragments was confirmed using P-element-mediated transformation, demonstrating that the introduction of wild-type swallow sequences could rescue the maternal-effect lethality observed in swallow mutants. nih.gov

Transcriptional Regulation and Expression Profiles

As a maternal effect gene, swallow is transcribed during oogenesis in the female germline. nih.gov Studies using in situ hybridization have shown that swallow mRNA is synthesized in the nurse cells, which are connected to the developing oocyte, and is transported into the oocyte. nih.gov However, unlike some other maternal mRNAs involved in axis specification (such as bicoid), swallow mRNA itself does not exhibit a localized distribution within the oocyte along the anterior-posterior or dorsal-ventral axes. nih.gov

The Swallow protein is expressed both maternally (from mRNA deposited in the egg by the mother) and zygotically (from the embryo's own transcription). uniprot.org During oogenesis, this compound is found at high levels in the cytoplasm of the nurse cells, with a smaller accumulation observed at the anterior margin of the oocyte, the site where bicoid mRNA becomes localized. researcher.lifenih.govbiologists.combiologists.com This distribution suggests a potential role for Swallow in the transport or anchoring of bicoid mRNA. In early embryogenesis, the protein initially shows a uniform distribution throughout the egg cytoplasm. researcher.lifenih.govbiologists.com However, as the embryo undergoes rapid nuclear divisions, this compound dynamically localizes to the nuclei in a cell cycle-dependent manner, entering the nucleus during mitosis and leaving at the end of mitosis. researcher.lifenih.govbiologists.com

Transcriptional regulation of swallow is influenced by factors such as OVO, a zinc-finger protein that acts as a master transcriptional regulator of oocyte development. OVO has been shown to positively regulate the expression of many essential maternally expressed genes, including swa, by binding near their transcriptional start sites in the female germline. elifesciences.orgelifesciences.org

Genetic Mutational Analysis and Allelic Variations

Genetic analysis of the swallow gene has involved the characterization of various mutant alleles, including hypomorphic (partially functional) and null (completely non-functional) alleles. nih.gov Mutations in swallow lead to characteristic maternal effect phenotypes, most notably defects in the formation of anterior structures in the embryo due to the mislocalization of bicoid mRNA. researcher.lifenih.govnih.govmpg.de In swallow mutant ovaries, the asymmetric distribution of this compound is disrupted, and bicoid RNA fails to be anchored at the anterior pole of the oocyte late in oogenesis, instead spreading throughout the oocyte. researcher.lifenih.gov

Furthermore, swallow mutant embryos exhibit defects in nuclear divisions during the early stages of embryogenesis. researcher.lifenih.govbiologists.com This observation suggests that this compound has a second, less characterized function in nuclear division, in addition to its role in mRNA localization, and that defects in this process may contribute to the abdominal segmentation abnormalities frequently seen in swallow embryos. researcher.lifenih.govbiologists.com

Gene Homology and Comparative Genomic Analysis

Sequence homology analysis is a fundamental approach to understand the evolutionary relationships and conserved functions of genes and proteins across different species. Tools like BLAST are used to identify regions of similarity between sequences, allowing researchers to infer homology and identify conserved protein domains. wustl.edu The ability to detect sequence homology facilitates the identification of related genes and members of gene families. wustl.edu

In the context of the Drosophila melanogaster this compound, comparative genomic analysis involves examining its sequence and organization relative to genes in other organisms to identify potential homologs and conserved functional regions. Databases like UniProt provide information on predicted orthologs of the this compound in other species. uniprot.org Such analyses can provide insights into the evolutionary history and conserved roles of the swallow gene and its protein product.

Genetic Manipulation Methodologies in Research

Drosophila melanogaster serves as a powerful model organism for genetic research due to its well-characterized genetics, relatively small genome, and the availability of sophisticated genetic manipulation tools. researchgate.netnasa.gov A variety of methodologies are employed to study the function of genes like swallow.

Loss-of-function studies are commonly performed using various genetic tools. These include chemically induced mutations, such as those generated by ethyl methanesulfonate (B1217627) (EMS), which often result in point mutations. researchgate.net Transposable element insertions can also disrupt gene function and are a valuable resource, with large collections available covering a significant portion of the Drosophila genome. researchgate.net Imprecise excision of transposable elements can further generate deletion alleles, allowing for the removal of specific gene regions. researchgate.net Additionally, comprehensive collections of chromosomal deficiencies are available, enabling the analysis of phenotypes associated with the deletion of larger genomic regions encompassing the gene of interest. researchgate.net

Gain-of-function studies and targeted gene expression are often achieved using binary expression systems like the GAL4-UAS system. researchgate.net This system allows for the spatial and temporal control of gene expression by driving the expression of a target gene (under the control of a UAS sequence) in specific tissues or developmental stages where the GAL4 transcriptional activator is expressed. researchgate.net

Gene knockdown approaches, such as RNA interference (RNAi), are also widely used to reduce the expression levels of a target gene and study the resulting phenotype. researchgate.net Transgenic RNAi lines are available for a large proportion of Drosophila genes, and their expression can be targeted using the GAL4-UAS system. researchgate.net

Structural Biology of the Swa Protein

Domain Architecture and Modular Organization

The Swa protein is characterized by a modular architecture comprising distinct structural and functional domains. It is a 62 kDa protein. nih.govnih.govresearchgate.net A notable feature of its organization is the presence of a self-association domain located centrally within the protein sequence. nih.govresearchgate.netresearchgate.net While this domain adopts a defined structure upon dimerization, a significant portion of the remaining protein sequence is predicted to be intrinsically disordered. researchgate.net This combination of structured and disordered regions is a common feature in proteins involved in diverse cellular processes, allowing for both specific interactions and conformational flexibility.

Self-Association Domain Characteristics

The self-association domain of Swallow, spanning residues 205–275, is critical for the protein's dimerization. researchgate.netresearchgate.net This domain has been shown to form a coiled-coil structure upon self-association. nih.govnih.govresearchgate.netresearchgate.net The dimerization of Swa is not only mediated by this domain but is also significantly stabilized by an interaction with dynein light chain (LC8), a highly conserved homodimeric hub protein. nih.govnih.govresearchgate.netresearchgate.net LC8 binding occurs at a site near the self-association domain, enhancing the stability of the dimeric form of Swallow. nih.gov Studies using a construct of the self-association domain, SwaDIMER, have provided detailed insights into its structural behavior. nih.govresearchgate.netresearchgate.net

Research findings indicate that the dimerization interaction of wild-type Swallow is relatively weak, leading to an equilibrium between monomeric and dimeric forms in solution. researchgate.netresearchgate.net The binding of LC8 shifts this equilibrium significantly towards the dimeric state. researchgate.netresearchgate.net

The oligomerization state of the Swa self-association domain can be influenced by factors such as pH. For instance, at pH 8.0, the SwaDIMER protein exists as a mixture of approximately 70% dimer and 30% trimer, while at pH 5.6, it is fully dimeric. researchgate.net The molecular mass determined for SwaDIMER is consistent with a dimer (20 kDa observed vs. 18 kDa theoretical), and for the trimer, it is 30 kDa. researchgate.net

ConstructpHObserved Molecular Mass (kDa)Predicted Oligomerization State
SwaDIMER8.020 (major), 30 (minor)Dimer, Trimer
SwaDIMER5.620Dimer

Intrinsically Disordered Regions and Their Role

Beyond the self-association domain, a substantial portion of the Swa protein is predicted to consist of intrinsically disordered regions (IDRs). researchgate.net Intrinsically disordered proteins and regions lack a stable, fixed three-dimensional structure in isolation, instead existing as dynamic ensembles of conformations. wikipedia.orgvcu.edu Despite their lack of a defined structure, IDRs are functionally important and are frequently found in proteins involved in processes such as cell signaling, transcription, and chromatin remodeling. wikipedia.org

IDRs can serve as flexible linkers connecting folded domains within multidomain proteins, allowing for dynamic reorientation of domains. wikipedia.orgmdpi.com They are also involved in molecular recognition and assembly, often undergoing a transition to a more ordered structure upon binding to interaction partners, a phenomenon known as coupled folding upon binding. wikipedia.orgmdpi.com The predicted intrinsically disordered regions in Swa likely contribute to its flexibility and facilitate interactions with other proteins and potentially RNA molecules during mRNA localization.

Coiled-Coil Formation and Stability

The self-association domain of Swallow forms a parallel coiled-coil structure. nih.govnih.govresearchgate.net Coiled-coils are common structural motifs formed by two or more alpha-helices wrapped around each other, typically driven by a heptad repeat pattern of amino acids. mpg.de In the case of Swa, the dimeric coiled-coil structure is predicted to follow this pattern. nih.gov

Structural analysis of the SwaDIMER construct revealed that while it largely conforms to a symmetrical homodimeric parallel coiled-coil, there is a deviation from ideal packing in the center of the domain, resulting in a bulge. nih.gov This region of reduced packing, approximately spanning residues 235–250, is hypothesized to be a site of structural instability in the wild-type protein. nih.gov This instability may play a role in regulating the monomer-dimer equilibrium of Swallow, allowing the formation of the active dimeric form to be controlled by interactions with binding partners like LC8. nih.gov The binding of LC8 is thought to stabilize the dimeric coiled-coil. nih.govnih.govresearchgate.net

Structural Analysis Techniques in Swa Research

Investigating the structure and dynamics of proteins like Swa, which contain both ordered and disordered regions, requires the application of various structural biology techniques. scilifelab.se

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial technique for characterizing the structure of the self-association domain of Swallow at an atomic level. nih.govnih.govresearchgate.net NMR is powerful for studying the structure and dynamics of proteins in solution, providing insights into atomic connectivity, spatial proximity, and molecular motion. elsevier.comwikipedia.org

NMR studies of the Swa self-association domain have confirmed that it forms a parallel coiled-coil. nih.gov However, studying coiled-coil structures by NMR can present challenges due to limited chemical shift dispersion in amide resonances, which can make spectra resemble those of intrinsically disordered proteins. nih.gov Despite this, researchers were able to interpret the spectra of SwaDIMER, in part by using relatively high temperatures (40°C) and high magnetic fields. nih.gov NMR relaxation measurements can also provide information about molecular motions, and the 15N isotope is often used for this purpose in protein dynamics studies. wikipedia.org

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is another valuable technique employed in the structural analysis of proteins, including Swa. udel.edu CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins. nih.govmtoz-biolabs.com This technique is particularly useful for determining the secondary structure content of proteins (e.g., alpha-helices, beta-sheets, coiled-coils) and for monitoring conformational changes. nih.govmtoz-biolabs.comresearchgate.netresearchgate.net

CD spectroscopy can assess the temperature-dependent assembly and disassembly of coiled coils, providing insights into their thermodynamic stability under various solution conditions. udel.edu Changes in CD spectra can indicate alterations in helix supercoiling, which occur when alpha-helices form coiled coils via hydrophobic interactions. researchgate.net CD is a relatively fast and non-destructive technique that can be used to study proteins in solution under near-physiological conditions. mtoz-biolabs.comresearchgate.net

Biophysical Measurements of Protein Conformation

Various biophysical techniques have been employed to investigate the conformation of the Swa protein, particularly focusing on its coiled-coil domain and its interaction with LC8.

Circular dichroism (CD) spectroscopy has been utilized to assess the secondary structure content of the Swa protein domain and monitor conformational changes upon LC8 binding nih.govnih.govflybase.org. CD is a valuable tool for determining the proportions of alpha-helices, beta-sheets, and random coils within a protein, and changes in CD spectra can indicate protein folding or unfolding events patsnap.com. Studies on the swallow protein domain using CD spectroscopy have shown that the predicted coiled-coil domain is an unstable dimeric coiled-coil, and upon LC8 binding, its stability significantly increases nih.gov. CD spectral characteristics have also provided evidence supporting the coiled-coil nature of the LC8-promoted swallow dimer nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the structural characterization of the Swa protein's self-association domain in solution nih.govnih.govnih.gov. Solution-state NMR spectroscopy has established that this domain forms a parallel coiled-coil nih.govnih.gov. NMR studies, including secondary chemical shifts and 15N backbone relaxation, have helped identify the boundaries and distinguishing structural features of the coiled coil nih.gov. While NMR spectra of coiled-coil structures can sometimes resemble those of intrinsically disordered proteins due to limited chemical shift dispersion for amide resonances, detailed analysis allows for structural determination nih.gov.

Other techniques mentioned in the context of studying protein conformation and interactions, which are broadly applicable to structural biology studies like that of Swa protein, include hydrodynamic measurements, covalent cross-linking, and mass spectrometry nih.gov. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a technique used to probe protein dynamics and conformation, including the identification of disordered regions and protein-ligand interaction sites nih.gov. Fluorescence spectroscopy is another sensitive technique that can provide insights into protein conformational changes and interactions by monitoring changes in the environment of intrinsic fluorophores like tryptophan residues unito.itlabbot.bionih.govcreative-proteomics.com. Changes in fluorescence spectra, such as shifts in emission maxima, can indicate alterations in the local environment of these residues, which occur during conformational changes or interactions labbot.biocreative-proteomics.com.

Several protein structures related to the Drosophila melanogaster Swa protein, particularly fragments or in complex with LC8, are available in the Protein Data Bank (PDB). These structures, determined by methods like X-ray crystallography and NMR, provide atomic-level details of the protein's conformation.

PDB EntryMethodResolution (Å)ChainPositions
3BRLX-ray Diffraction1.90C287-296
3E2BX-ray Diffraction2.00C281-296
6XORNMR SpectroscopyA/B205-275

Determinants of Protein Conformation and Stability

The conformation and stability of the Swa protein, particularly its coiled-coil self-association domain, are significantly influenced by specific interactions. A primary determinant of the stability of the swallow coiled-coil domain is its binding interaction with the dynein light chain LC8 nih.govnih.govnih.gov. While the coiled-coil domain of swallow is relatively unstable on its own, LC8 binding leads to a significant increase in its stability nih.govnih.gov. This suggests a crucial role for LC8 as a stabilizing factor for this region of the Swa protein.

Research findings indicate that the LC8-promoted dimer of Swallow forms a coiled coil, and mutational design combined with NMR analysis has provided insights into the structural features of this coiled coil and how its stability is regulated nih.govnih.govnih.gov.

Beyond specific protein-protein interactions like that with LC8, protein conformation and stability are broadly influenced by a range of factors. These include chemical factors such as pH, ionic strength, and the presence of denaturants or ligands susupport.combiofold.orgresearchgate.net. Physical factors like temperature and pressure can also impact stability by altering the balance of interactions within the protein structure susupport.comresearchgate.netoup.com. The solvent environment, including its polarity and ionic strength, plays a role by affecting interactions between amino acid side chains susupport.com.

Mutations within the protein sequence can introduce destabilizing changes susupport.combiofold.orgmdpi.combiorxiv.org. Changes in amino acid composition and their arrangement can affect the protein's ability to fold correctly and maintain its stable conformation oup.compnas.orgbiorxiv.orgnih.gov. Studies on protein stability often involve assessing the effect of single-point mutations on the folding free energy (ΔΔG) biofold.orgmdpi.combiorxiv.org.

Post-translational modifications (PTMs) can also play a significant role in controlling protein stability thermofisher.commdpi.comwikipedia.orgabcam.comnih.gov. PTMs can occur on specific amino acid side chains and can influence protein folding, conformation, and stability by altering functional groups or adding new ones thermofisher.comwikipedia.orgabcam.com. Glycosylation, for instance, is a PTM known to affect protein folding, solubility, stability, and activity thermofisher.commdpi.comabcam.comnih.gov. Acetylation is another PTM that can influence protein stability, sometimes by competing with ubiquitination abcam.comnih.gov. While specific PTMs on Swa protein and their direct impact on its conformation and stability are not detailed in the provided search results, the general principle that PTMs can serve as determinants of protein stability is well-established in structural biology thermofisher.commdpi.comwikipedia.orgabcam.comnih.gov.

Molecular Interactions and Binding Partners of Swa Protein

Interaction with Ribonucleic Acids (RNAs)

Swa protein exhibits a notable capacity to bind RNA, an interaction fundamental to its role in mRNA localization. This binding is not indiscriminate but shows specificity for certain RNA targets.

Specificity for mRNA Localization (e.g., bicoid mRNA)

A key function of Swa protein is its involvement in the localization of bicoid (bcd) mRNA to the anterior pole of the Drosophila oocyte. Swa protein is required for the proper localization of bicoid mRNA, which is the anterior determinant critical for establishing the embryonic axis nih.gov. Studies have shown that Swa protein binds specifically to the 3' untranslated region (UTR) of bicoid mRNA nih.govuniprot.orgsdbonline.org. This specific binding to the bicoid mRNA 3' UTR is considered necessary for its correct localization during oogenesis nih.gov. Swa protein has been observed to transiently co-localize with bicoid mRNA during mid-oogenesis sdbonline.org. Furthermore, Swa can localize to the anterior pole of the oocyte even in the absence of bicoid mRNA, and this localization is dependent on intact microtubules sdbonline.org. In mutant ovaries with duplicated microtubule polarity, both Swa and bicoid mRNA are ectopically localized at the posterior pole in addition to being present at the anterior pole sdbonline.org. The requirement for Swa in bicoid mRNA localization begins around the time of nurse cell dumping researchgate.net. Analysis of swa mutant oocytes at late stages (stage 11-13) using fluorescently tagged bicoid mRNA revealed a loss of anterior bicoid mRNA localization in the majority of cases researchgate.net. Additional defects observed in swa mutants include bicoid mRNA concentrated near the oocyte nucleus or mis-localized along the lateral oocyte cortex researchgate.net.

Mechanisms of RNA Binding and Association

The interaction between Swa protein and RNA, particularly the bicoid mRNA 3' UTR, is mediated through specific binding mechanisms. Swa contains an RNA-binding domain sdbonline.org. Research has demonstrated that Swa can bind directly to the bicoid mRNA 3' UTR sdbonline.org. In vitro studies have also confirmed the ability of Swa to bind RNA nih.gov. RNA-binding proteins (RBPs) like Swa recognize their RNA targets through specific sequences, structures, motifs, and modifications wikipedia.org. These interactions can involve molecular forces between protein residues and RNA nucleotides nih.gov. RBPs often contain various structural motifs, such as the RNA recognition motif (RRM), which facilitate RNA binding wikipedia.org. The specific binding allows RBPs to distinguish their targets and regulate various cellular functions, including mRNA localization wikipedia.org.

Protein-Protein Interactions

Beyond its interaction with RNA, Swa protein engages in crucial protein-protein interactions that are essential for its function in mRNA localization and transport.

Dynein Light Chain (LC8) Binding and Its Functional Implications

Swa protein interacts with Dynein Light Chain (LC8) hubrecht.eulife-science-alliance.orgoregonstate.edunih.govnih.gov. LC8 is a highly conserved light-chain subunit of cytoplasmic dynein nih.govoregonstate.edu. This interaction supports a role for dynein, a minus-end-directed microtubule motor protein, in the localization of maternal morphogens like bicoid mRNA during oogenesis nih.govoregonstate.edu. LC8 binding is required for Swa function hubrecht.eu. The interaction between Swa and LC8 is considered essential for Swa's role in bicoid mRNA localization life-science-alliance.org. The Swa-LC8 interaction is crucial for transport oregonstate.edu. LC8 is thought to play a fundamental role in both the assembly of the dynein motor complex and the recruitment of cargo nih.govoregonstate.edu. While initially thought to act as a cargo adaptor, emerging evidence suggests LC8 may function more broadly as a dimerization hub for various proteins life-science-alliance.orgoregonstate.edupdbj.org. The interaction domain between Swa and LC8 has been mapped nih.gov. LC8 binding can affect Swa localization or function nih.gov. The interaction between Swa and LC8 mediates the association of Swa with the dynein motor nih.gov. Structural studies of Drosophila LC8 bound to peptides from Swa have shown that the Swa peptide binds in the same grooves at the LC8 dimer interface as peptides from dynein intermediate chain pdbj.org. Binding of Swa peptide to LC8 causes a considerable increase in protection from hydrogen isotope exchange, consistent with tighter binding relative to the intermediate chain peptide pdbj.org. This tighter binding of Swa to LC8 has led to the suggestion that the LC8-Swa interaction might serve a function beyond cargo adaptation, possibly acting as a dimerization engine independent of its role in dynein pdbj.org. LC8 binding promotes the assembly of the coiled-coil domain of swallow protein, making an unstable dimeric coiled-coil significantly more stable upon LC8 binding nih.gov.

Association with Cytoskeletal Elements (e.g., Microtubules)

Swa protein associates with cytoskeletal elements, particularly microtubules uniprot.orgsdbonline.orgresearchgate.net. Swa protein binds to microtubules uniprot.orgsdbonline.orgresearchgate.net. This association is important for the transport and localization of bicoid mRNA sdbonline.orgresearchgate.net. Swa is involved in linking bicoid mRNA to the cytoskeleton, specifically microtubules researchgate.net. While Swa was initially thought to directly link bicoid mRNA and Dynein, it has now been shown to act in organizing the cytoskeletal architecture that provides the microtubule tracks for bicoid mRNA movement to the anterior pole researchgate.net. Swa is localized to the plasma membrane where it functions indirectly in bicoid localization, likely by regulating the organization of the actin cytoskeleton that anchors anterior microtubules used for transport of bicoid ribonucleoprotein particles (RNPs) hubrecht.eu.

Oligomerization and Multi-Protein Complex Formation

Swa protein has the capacity to form oligomers and participate in multi-protein complexes hubrecht.eulife-science-alliance.orgoregonstate.edu. Swa protein forms homodimers hubrecht.eu. Swa oligomerizes life-science-alliance.orgoregonstate.edu. Swa is part of a large multiprotein complex that binds a minimal form of the bicoid mRNA localization signal nih.gov. Identified components of this complex include Swa, the kinesin family member Nod, and RNA binding proteins such as Modulo, PABP, and Smooth nih.gov. The presence of multiple required localization components within this recognition complex strongly implicates it in mRNA localization nih.gov. Proteins often function as multi-protein complexes, which can involve two or more associated polypeptide chains linked by non-covalent protein-protein interactions wikipedia.orgrsc.org. Oligomerization, including domain swapping, is a mechanism by which proteins can form dimers or higher-order multimers plos.orgplos.orgnih.govpnas.orgresearchgate.net.

Regulation of Interaction Dynamics

The dynamics of molecular interactions involving Drosophila melanogaster Swallow (Swa) protein are crucial for its functions in mRNA localization and nuclear division. A key aspect of Swa's interaction dynamics involves its self-association and binding to regulatory partners.

Research indicates that this compound dimerization is a significant feature of its molecular behavior. This dimerization is mediated by a self-association domain located in the central region of the protein. nih.govsdbonline.org While Swallow possesses an intrinsic propensity for self-association, this interaction is described as relatively weak on its own. nih.govsdbonline.org For instance, the dimerization interaction has a reported dissociation constant of 4 μM at 20°C. nih.gov

A critical regulator of Swallow's dimerization dynamics is the dynein light chain LC8 (Dynein light chain 1). LC8 is a highly conserved homodimeric hub protein known to interact with and regulate the dimerization of a variety of proteins in vivo. nih.govscribd.com The binding of LC8 to Swallow significantly stabilizes Swallow's dimeric form. nih.govsdbonline.orgresearchgate.netuniprot.org This interaction occurs at a site on Swallow that is distinct from, but in proximity to, its self-association domain. nih.gov The LC8-promoted dimer of Swallow adopts a coiled-coil structure. researchgate.netuniprot.org Binding of LC8 to the coiled-coil domain of Swallow enhances its stability in vitro, increases its resistance to proteolysis, and improves its capacity to bind other macromolecules within the dynein complex. nih.gov This suggests that LC8 acts as a dimerization engine, shifting the monomer-dimer equilibrium of Swallow towards the more stable, active dimeric state, thereby regulating its availability for downstream interactions. nih.govscribd.com

Beyond self-association and LC8 binding, this compound engages in other molecular interactions whose dynamics are also subject to regulation. Swallow interacts with microtubules, and its asymmetric distribution in oogenesis, which is important for bicoid RNA localization, is disrupted in swallow ovaries. uniprot.org Furthermore, in early embryos, this compound exhibits a cell cycle-dependent association with the nucleus, entering nuclei during mitosis and leaving at the end of mitosis. uniprot.org The precise mechanisms regulating the dynamics of these microtubule and nuclear associations are not as extensively detailed as the LC8 interaction in the provided research, but the cell cycle-dependent nuclear localization suggests a tightly controlled dynamic interaction. uniprot.org

Swallow is also part of a protein complex involved in the recognition of a bicoid mRNA localization signal, which includes the Nod protein and other RNA binding proteins. nih.gov The dynamic assembly and disassembly of this complex, and how Swallow's interactions within it are regulated, would be critical for its function in mRNA localization. While specific regulatory mechanisms for the dynamics of the Swallow-Nod-RNA binding protein complex were not detailed in the search results, general mechanisms of protein regulation such as post-translational modifications or associations with other molecules could play a role in modulating these interaction dynamics. uniprot.org Ubiquitination, for instance, is a known mechanism that can regulate protein activity, cellular localization, and interactions with other proteins.

Data Table: Selected Interaction Properties of Drosophila this compound

Interaction TypeBinding Partner(s)Key Characteristics of Interaction DynamicsRelevant Data/Findings
Self-associationAnother this compound moleculeForms a dimer via a central self-association domain; relatively weak interaction on its own.Dissociation constant of 4 μM at 20°C reported for dimerization. nih.gov Forms a coiled-coil structure in the dimer. researchgate.netuniprot.org
Protein-proteinDynein light chain LC8 (Dynein light chain 1)Significantly stabilizes Swallow dimerization; LC8 acts as a dimerization hub. nih.govscribd.com Occurs at a site distinct from the self-association domain. nih.govLC8 binding stabilizes the coiled-coil domain, enhances stability, and increases binding capacity for other dynein complex macromolecules. nih.gov
Protein-microtubuleMicrotubulesInteracts with microtubules; important for bicoid RNA localization. uniprot.orgAsymmetric distribution linked to microtubule function; disrupted in swallow mutants. uniprot.org
Protein-nucleusNucleusCell cycle-dependent association in early embryos; enters nucleus during mitosis, leaves after mitosis. uniprot.orgLocalized to nuclei during early mitotic divisions; position complementary to condensed chromatin. uniprot.org
Protein ComplexNod protein, RNA binding proteinsForms a complex for bicoid mRNA localization signal recognition. nih.govPart of a complex essential for proper mRNA localization. nih.gov Dynamics of complex assembly/disassembly likely regulated.

Cellular Localization and Dynamics of Swa Protein

Spatial Distribution in Oogenesis and Embryogenesis

The distribution of Swa protein undergoes significant changes during the development of the Drosophila egg chamber and the early embryo. During oogenesis, Swa is present in both nurse cells and the developing oocyte, exhibiting distinct localization patterns at different stages. nih.govflybase.org Following fertilization, its distribution shifts dramatically, becoming associated with the embryonic nuclei during the initial mitotic divisions. uniprot.orgnih.gov

Oocyte Cortex Enrichment and Subcellular Compartmentation

In late-stage oocytes (stages 11-13), Swa protein is prominently localized and maintained at the plasma membrane surrounding the entire oocyte. hubrecht.eu This cortical enrichment is a key aspect of Swa function during the later phases of oogenesis. Immunoelectron microscopy studies have revealed that the majority of Swa protein is detected on the plasma membrane, although a small cytoplasmic population is also present, consistent with fluorescence imaging data. hubrecht.eu Swa is found in close proximity to the cortical actin cytoskeleton at the plasma membrane, and appears to overlap with actin at the anterior cortex. hubrecht.eu The integrity of the cortical actin cytoskeleton is dependent on Swa, as mutations in swa lead to its disruption throughout the entire oocyte. hubrecht.eunih.gov This suggests a direct or indirect role for Swa in organizing the actin network at the oocyte cortex. hubrecht.euresearchgate.net

Distribution in Nurse Cells and Embryonic Nuclei

During oogenesis, high levels of Swa protein are observed in the basal cytoplasm of nurse cells. nih.gov Swa protein is detected in nurse cells starting from stage S7 and persists until stage S10. flybase.org While concentrated in nurse cells, small amounts of Swa are also present at the anterior margin of the oocyte during oogenesis. nih.gov

Following fertilization, Swa protein is initially uniformly distributed throughout the egg. uniprot.orgnih.gov However, during the early mitotic divisions in the syncytial embryo, Swa undergoes a striking relocation and becomes localized to the nuclei. uniprot.orgnih.gov This nuclear localization is dynamic and cell cycle-dependent. uniprot.orgnih.gov Swa protein enters each nucleus at the beginning of mitosis, where it occupies a position complementary to that of the condensed chromatin, and subsequently leaves the nucleus at the end of mitosis. uniprot.orgnih.gov As the embryonic nuclei migrate to the periphery, Swa protein localizes to the peripheral cytoplasm surrounding the nuclear layer. flybase.org By embryonic cycle 8, Swa protein is clearly nuclear. flybase.org Swa expression is detected in 0-6 hour embryos, but by the onset of gastrulation, Swa protein is no longer detectable. flybase.org

The following table summarizes the spatial distribution of Swa protein during different developmental stages:

Developmental StageCellular LocalizationNotes
Oogenesis (Stages S7-S10)High levels in basal nurse cell cytoplasm; small amounts at anterior oocyte margin. nih.govflybase.orgDetected in nurse cells during this period. flybase.org
Oogenesis (Late stages, S11-S13)Localized and maintained at the plasma membrane around the entire oocyte; anterior cortical enrichment. hubrecht.euOverlaps with actin at the anterior cortex; majority on plasma membrane, small cytoplasmic pool. hubrecht.eu
Newly Fertilized EggUniformly distributed in the cytoplasm. uniprot.orgnih.gov
Early Embryogenesis (Mitotic divisions)Localizes to nuclei; enters at prophase, leaves at telophase. uniprot.orgnih.govOccupies position complementary to condensed chromatin. uniprot.orgnih.gov
Early Embryogenesis (Embryonic cycle 8)Primarily nuclear. flybase.orgLocalizes to peripheral cytoplasm surrounding nuclear layer as nuclei migrate. flybase.org
GastrulationNo longer detected. flybase.org

Dynamic Relocation During Cell Cycle and Development

The localization of Swa protein is highly dynamic and changes in coordination with both developmental progression and the cell cycle. During oogenesis, Swa protein localization initiates at the entire anterior cortex of the oocyte, a process that may be dependent on microtubules and the dynein motor complex. sdbonline.org The transition in bcd RNA localization from a ring shape to a disc shape at stage 10b coincides with the essential function of Swa during midoogenesis, particularly during nurse cell dumping. sdbonline.org Swa protein has been shown to colocalize with bcd RNA at the anterior cortex at stage 10b in a microtubule-dependent manner. sdbonline.org

In early embryogenesis, the most notable dynamic relocation of Swa is its transient association with the embryonic nuclei during each mitotic cycle. uniprot.orgnih.gov This cell cycle-dependent nuclear entry and exit suggest a role for Swa in processes linked to nuclear division. uniprot.orgnih.gov Furthermore, SwaGFP has been observed to localize with gammaTub37C and Cnn at centrosomes during early embryogenesis, indicating a potential association with microtubule organizing centers. sdbonline.org The disappearance of Swa protein by gastrulation marks another significant dynamic change in its distribution during early development. flybase.org

Mechanisms Regulating Protein Localization

The precise mechanisms governing Swa protein localization are not fully elucidated, but research has identified several key factors and interactions. The microtubule cytoskeleton plays a significant role in Swa localization during oogenesis, particularly its accumulation at the anterior cortex. sdbonline.org Swa is thought to interact with the dynein light chain and may be transported to the microtubule minus ends at the anterior pole via the minus end-directed dynein motor complex. sdbonline.org This suggests that active transport along microtubules is a mechanism for establishing and maintaining Swa localization in the oocyte. sdbonline.org

Beyond direct transport, Swa also influences the organization of the cytoskeleton, which in turn affects the localization of other factors like bcd mRNA. hubrecht.euresearchgate.net Swa is required for proper actin organization in the late stages of oogenesis and is crucial for the organization of actin networks that contribute to the formation of a specialized microtubule population. hubrecht.euresearchgate.net This indicates an indirect mechanism by which Swa regulates localization by modulating the cytoskeletal environment. hubrecht.eu The asymmetric distribution of Swa protein itself is known to be disrupted in swa mutant ovaries, highlighting the importance of the protein's own structure or associated factors for its proper localization. nih.gov General mechanisms regulating protein localization in eukaryotic cells involve targeted delivery through specific pathways, often mediated by localization signals, and can be dynamically controlled by events like phosphorylation, particularly in the context of the cell cycle. nih.govresearchgate.netcornell.edu While specific regulatory signals or post-translational modifications controlling Swa localization are still under investigation, its dynamic behavior during the cell cycle and its interaction with cytoskeletal components point towards sophisticated regulatory mechanisms.

Functional Mechanisms and Biological Roles of Swa Protein

Role in mRNA Localization During Oogenesis

Swa protein is essential for the correct localization of certain maternal mRNAs within the developing oocyte. This precise positioning of transcripts is fundamental for establishing the anterior-posterior axis of the future embryo.

Regulation of mRNA Transport and Anchoring

Swa is required for the localization of key anterior determinants, including bicoid (bcd) mRNA and hu-li tai shao (htsN4) mRNA, to the anterior pole of the oocyte during the later stages of oogenesis nih.govresearchgate.net. The localization of bcd mRNA is a multi-step process. While initial localization in nurse cells and early oogenesis involves other factors like Exuperantia (Exu) and microtubules, Swa's function becomes essential in the later stages, particularly from stage 10b onwards sdbonline.orgbiologists.com. At this stage, Swa protein transiently co-localizes with bcd mRNA at the anterior cortex of the oocyte in a microtubule-dependent manner sdbonline.orgsdbonline.org.

Evidence suggests that Swa's role in mRNA localization is indirect, primarily through its influence on the cytoskeleton rather than directly linking mRNA to motor proteins hubrecht.euresearchgate.net. Swa localizes to the plasma membrane near the cortical actin cytoskeleton and is implicated in organizing or stabilizing the microtubules and actin networks required for the transport and anchoring of mRNAs like bcd hubrecht.euresearchgate.netua.edunih.gov. In swa mutants, bcd mRNA fails to remain localized anteriorly from stage 10b of oogenesis sdbonline.org. While Swa interacts with dynein light chain, suggesting a connection to the microtubule-based motor protein dynein, studies indicate Swa may not directly link bcd mRNA to the dynein motor complex hubrecht.eunih.govresearchgate.net. Instead, Swa might be transported by dynein to the anterior pole and then contribute to the cytoskeletal organization that facilitates mRNA localization sdbonline.orghubrecht.eu.

Contribution to Anterior-Posterior Axis Specification

The proper localization of bcd mRNA to the anterior pole of the oocyte is critical for specifying the anterior structures of the Drosophila embryo biologists.comsdbonline.orgua.edu. The localized bcd mRNA serves as a source for the Bicoid protein gradient, which acts as a morphogen to pattern the head and thorax sdbonline.orgua.edunih.gov. Since Swa is required for the correct anterior localization of bcd mRNA, mutations in swa lead to mislocalization of bcd mRNA and consequently result in defects in anterior embryonic development researchgate.netua.eduflybase.org. In mutant ovaries with duplicated microtubule polarity, Swa and bcd mRNA are ectopically localized at the posterior pole, further highlighting Swa's role in microtubule-dependent localization and axis specification sdbonline.orgsdbonline.org.

Involvement in Early Embryonic Nuclear Divisions

Beyond its role in oogenesis, Swa protein also plays a part in the early nuclear divisions that occur in the syncytial blastoderm stage of the Drosophila embryo.

Impact on Mitotic Processes and Nuclear Organization

Following fertilization, Swa protein is initially distributed uniformly in the egg cytoplasm but becomes localized to the nuclei during the early mitotic divisions uniprot.orgbiologists.comnih.gov. Swa enters each nucleus at the beginning of mitosis, occupies a position complementary to that of condensed chromatin, and leaves the nucleus at the end of mitosis uniprot.orgbiologists.comnih.gov. Mutations in swa result in abnormal nuclear divisions in early embryos flybase.orgbiologists.comnih.gov. These defects include irregular nuclear distribution, migration, and cleavage nih.gov. Some blastoderms from swa mutant females are irregularly populated, with areas lacking nuclei and others displaying asynchronous nuclear divisions and nuclei of non-uniform size flybase.org.

Relationship to Segmentation Patterning Defects

The abnormal nuclear divisions observed in swa mutant embryos contribute to later developmental defects, particularly in segmentation patterning flybase.orgbiologists.comnih.gov. Gastrulation may occur before the full complement of nuclei is achieved, and mitosis continues into gastrulation flybase.org. The morphology of developing embryos from swa mothers shows variable temperature-sensitive failure of head-segment development and abdominal segmentation defects flybase.org. The abnormal organization of the actin cytoskeleton in swa mutant embryos is associated with defects in nuclear distribution and cleavage, and these cytoskeletal defects correlate with spindle defects, potentially leading to interactions between mitotic spindles that induce defective nuclear divisions and the loss of nuclei from the embryonic surface nih.gov. This disruption of early nuclear organization and division directly impacts the precise cellularization and subsequent segmentation processes, resulting in the observed patterning defects.

Interplay with Cytoskeletal Function

Swa protein's functions in both mRNA localization and early nuclear divisions are intimately linked to its interaction with the cytoskeleton. Swa is involved in organizing and stabilizing both microtubule and actin networks within the oocyte and early embryo hubrecht.euresearchgate.netua.edunih.gov.

In early embryogenesis, the abnormal actin cytoskeleton in swa mutants is associated with defects in nuclear behavior, highlighting the continued importance of Swa in cytoskeletal organization during this stage nih.gov. The correlation between actin cytoskeletal defects and spindle defects in swa mutants suggests that proper cytoskeletal organization, influenced by Swa, is essential for normal mitotic processes and nuclear arrangement in the rapidly dividing early embryo nih.gov.

The following table summarizes key aspects of Swa protein's function:

Functional AreaKey Processes InvolvedAssociated mRNAs/StructuresObserved Defects in swa Mutants
mRNA Localization (Oogenesis)mRNA transport and anchoringbicoid (bcd) mRNA, hu-li tai shao (htsN4) mRNAFailure of bcd and htsN4 mRNA to remain localized anteriorly; mislocalization in altered cytoskeleton conditions nih.govsdbonline.orgsdbonline.org
Anterior-Posterior Axis SpecificationEstablishing anterior determinant gradientbicoid (bcd) mRNA/proteinDefects in anterior embryonic structures researchgate.netua.eduflybase.org
Early Embryonic Nuclear DivisionsMitotic processes, nuclear organization, nuclear migration, and cleavageNuclei, mitotic spindlesAbnormal nuclear divisions, irregular nuclear distribution, asynchronous divisions, non-uniform nuclear size, loss of nuclei from surface flybase.orgbiologists.comnih.govnih.gov
Segmentation PatterningEstablishing proper segmental boundariesN/A (downstream effect of nuclear division defects)Abdominal segmentation defects, temperature-sensitive head/abdominal defects flybase.orgbiologists.comnih.gov
Cytoskeletal FunctionOrganization and stabilization of actin and microtubule networks, microtubule anchoringActin filaments, microtubulesDefective cytoplasmic actin networks, abnormal cortical actin, defective subcortical actin networks, potential spindle defects hubrecht.euresearchgate.netua.edunih.govnih.gov

Regulatory Pathways Modulating Swa Activity

The activity of Drosophila melanogaster Swallow (Swa) protein (UniProt: P40688), a key factor in bicoid (bcd) mRNA localization and early embryonic development, is modulated through intricate interactions with various cellular components and regulatory mechanisms. Research findings highlight its involvement with cytoskeletal elements, motor proteins, and multi-protein complexes, alongside potential regulation through post-translational modifications and controlled spatial localization.

Interaction with Cytoskeletal Components (Actin and Microtubules)

Swa protein plays a significant, albeit indirect, role in organizing the cytoskeleton, which is fundamental to its function in mRNA localization. Studies have shown that Swa is crucial for the proper organization of the actin cytoskeleton. Mutations in the swa gene lead to defective cytoplasmic actin networks in Drosophila oocytes and embryos, characterized by abnormal actin clumps and spheres nih.gov. This suggests Swa is required for a step upstream of actin function, potentially by regulating actin filament growth or organization sdbonline.org.

Furthermore, Swa is implicated in the regulation and maintenance of specific microtubule populations. Evidence suggests that Swa contributes to the organization or stabilization of microtubules, particularly those anchored at the anterior cortex of the oocyte, which serve as tracks for the transport of bcd mRNA sdbonline.orgua.edu. While Swa itself might not directly transport mRNA, its influence on the underlying microtubule architecture is critical for the proper positioning of mRNA cargo hubrecht.euresearchgate.netnih.gov.

Interaction with Motor Proteins and Associated Complexes (Dynein, γ-TuRC)

Swa protein interacts with components of motor protein complexes, notably the dynein light chain (LC8), a subunit of the cytoplasmic dynein motor acs.orgnih.gov. Initial hypotheses proposed that this interaction directly linked Swa to the dynein motor for bcd mRNA transport ua.eduacs.org. However, subsequent research indicates that Swa's role is more likely indirect, related to organizing the cytoskeletal tracks upon which dynein motors operate hubrecht.euresearchgate.netnih.gov. The binding of LC8 to Swa's coiled-coil domain significantly stabilizes Swa's dimerization, suggesting a role for LC8 in Swa assembly or structural integrity rather than solely cargo linkage acs.orgnih.govnih.gov.

Swa also interacts with components of the γ-tubulin ring complex (γ-TuRC), such as γTub37C and Grip75 sdbonline.orgbiologists.com. The γ-TuRC is a key complex involved in microtubule nucleation and anchoring. The interaction between Swa and γ-TuRC components further supports Swa's role in organizing and anchoring the microtubule network, particularly at the anterior pole of the oocyte, which is essential for directed mRNA transport sdbonline.orgbiologists.com.

Table 1: Key Protein Interactions Modulating Swa Activity

Interacting PartnerSwa Role/EffectRelevant Swa Domain (if known)Evidence TypeSource(s)
Dynein Light Chain (LC8)Stabilizes Swa dimerization; potential indirect link to dynein motor functionCoiled-coil domain (residues 197-295) acs.orgnih.govYeast two-hybrid, coimmunoprecipitation, GST pull-down, structural studies ua.eduacs.orgnih.govnih.gov ua.eduacs.orgnih.govnih.gov
γ-Tubulin Ring Complex (γ-TuRC components like γTub37C, Grip75)Involved in anchoring anterior microtubules sdbonline.orgbiologists.comC-terminus sdbonline.orgGenetic studies, colocalization sdbonline.orgbiologists.com sdbonline.orgbiologists.com
Actin CytoskeletonOrganization and maintenance of actin networks nih.govsdbonline.orghubrecht.euresearchgate.netNot specifiedMutant analysis, immunocytochemistry nih.govsdbonline.orghubrecht.euresearchgate.net nih.govsdbonline.orghubrecht.euresearchgate.net
MicrotubulesOrganization and stabilization of specific populations for mRNA transport sdbonline.orgua.eduNot specifiedMutant analysis, localization studies sdbonline.orgua.edu sdbonline.orgua.edu

Participation in mRNA Localization Complexes

Swa protein is a component of a larger multiprotein complex that specifically binds to the localization signal sequence within bcd mRNA nih.gov. This complex is crucial for recognizing and processing the mRNA for transport and anchoring. Other identified components of this complex include RNA binding proteins such as Modulo, PABP (Poly(A)-binding protein), and Smooth, as well as the kinesin family member Nod nih.gov. The presence of Swa within this complex underscores its integral role in the machinery responsible for mRNA localization, acting in concert with other factors to ensure proper mRNA targeting nih.gov.

Post-Translational Modifications (e.g., Phosphorylation)

Analysis of Swa protein indicates that it undergoes post-translational modifications, specifically phosphorylation. Multiple phosphoserine sites have been identified within the Swa sequence uniprot.orgudel.edu. Phosphorylation is a common regulatory mechanism for protein activity, localization, and interactions. While specific kinases or phosphatases that act on Swa, or the precise functional consequences of these phosphorylations, are not extensively detailed in the provided information, the presence of these modifications suggests that phosphorylation likely plays a role in modulating Swa's activity or its interactions with other proteins and cellular structures uniprot.orgudel.edu.

Spatial and Temporal Regulation of Localization

The cellular localization of Swa protein is dynamically regulated throughout Drosophila development, which is essential for its diverse functions. During oogenesis, Swa is primarily cytoplasmic in egg chambers but shows enrichment at the anterior oocyte margin, the site of bcd mRNA localization ua.edubiologists.comnih.govbiologists.comresearcher.life. Its localization to the anterior pole is dependent on intact microtubules sdbonline.org. In early embryogenesis, Swa exhibits a striking cell cycle-dependent nuclear localization, entering the nucleus during mitosis and leaving at the end of the phase uniprot.orgbiologists.comnih.govbiologists.comresearcher.life. This dynamic relocalization suggests distinct roles for Swa in different cellular compartments and developmental stages, and its controlled movement is a key regulatory aspect of its function.

Table 2: Swa Protein Localization

Developmental StageCellular LocalizationPotential Functional RelevanceSource(s)
OogenesisCytoplasmic, enriched at anterior oocyte margin ua.edubiologists.comnih.govbiologists.comresearcher.lifemRNA localization and cytoskeletal organization nih.govsdbonline.orgua.eduhubrecht.euresearchgate.net ua.edubiologists.comnih.govbiologists.comresearcher.life
Early EmbryogenesisNuclear during mitosis, cytoplasmic otherwise uniprot.orgbiologists.comnih.govbiologists.comresearcher.lifeRole in nuclear divisions nih.govuniprot.orgbiologists.comnih.govbiologists.comresearcher.life uniprot.orgbiologists.comnih.govbiologists.comresearcher.life

Evolutionary Perspectives of the Swa Protein

Sequence Conservation and Variability Across Species

Analysis of the Swa protein sequence and its homologs across various species reveals patterns of conservation and variability. Conserved sequences, whether in nucleic acids or proteins, indicate that these regions have been maintained by natural selection, often due to their importance for structure, folding, stability, or binding sites. rcsb.orgnih.gov Conversely, regions with higher variability may indicate less functional constraint or adaptation to species-specific requirements.

While a direct comprehensive multiple sequence alignment and detailed conservation analysis specifically for a broad range of Swa orthologs was not extensively detailed in the provided search results, related proteins involved in mRNA localization, such as Staufen (which interacts in processes involving Bicoid mRNA localization, a function Swa is also involved in), show regions of high conservation. For instance, analysis of Staufen homologs revealed that double-stranded RNA-binding domains (dsRBDs) and a proline-rich region were conserved, suggesting their importance for function, including binding to mRNA and localization factors. nih.gov Given Swa's role in mRNA localization, it is plausible that its RNA-binding domains and interaction interfaces would also exhibit significant conservation across species.

The Drosophila Swa protein contains a self-association domain, predicted to form a coiled-coil, which is crucial for its dimerization. wikipedia.orgnih.gov This domain's structure and stability, influenced by interactions with proteins like dynein light chain (LC8), highlight the importance of specific structural motifs for Swa function. wikipedia.orgnih.gov The conservation of such interaction domains or motifs across species would be indicative of conserved functional partnerships.

Variability in sequence can occur in regions less critical for core function, potentially allowing for evolutionary adaptation or leading to functional divergence in paralogs. nih.govudel.edusignalink.org While specific data tables detailing residue-by-residue conservation of Swa across a wide phylogenetic range were not found, studies on protein sequence alignments and conservation analysis methods are standard approaches to identify functionally important and variable regions within protein families. rcsb.orgiu.eduuniprot.org

Evolutionary Constraints on Swa Protein Function

The essential roles of Swa in Drosophila development, particularly in mRNA localization and nuclear division, impose evolutionary constraints on its sequence and structure. Proteins involved in fundamental cellular processes are often subject to strong purifying selection, which acts to remove deleterious mutations and thus maintains sequence conservation in critical functional domains and residues. rcsb.orgnih.gov

The requirement for Swa to interact with specific mRNA targets, such as bicoid mRNA, and with components of the cellular machinery, like the dynein complex, necessitates the conservation of the corresponding binding interfaces. nih.govuniprot.orgnih.gov Mutations in these regions would likely impair Swa's ability to perform its functions, leading to developmental defects, as observed in swallow mutants in Drosophila. flybase.orguniprot.org

The self-association domain of Swa, critical for its dimerization and interaction with LC8, represents a region under evolutionary constraint to maintain proper protein assembly and function within the dynein complex. uniprot.orgnih.gov The observed structural features of this domain and its regulated stability underscore the evolutionary fine-tuning of protein interactions essential for developmental processes. nih.gov

Evolutionary constraints can also act on the timing and location of gene expression. The maternal effect of swallow mutations in Drosophila, where defects in the mother's germline affect embryo development, highlights the critical role of maternally deposited Swa protein. flybase.orguniprot.org This suggests that the regulatory elements controlling swa gene expression during oogenesis are also likely subject to evolutionary conservation.

Comparative Analysis of Homologs and Orthologs

Comparative analysis of Swa protein homologs and orthologs in different species provides a framework for understanding its evolutionary history and the conservation or divergence of its functions. Homologs are genes or proteins that share a common evolutionary origin. udel.edusignalink.org Orthologs are a type of homolog found in different species that diverged after a speciation event, typically retaining similar functions. udel.edusignalink.org Paralogs are homologs within the same genome that arose from a gene duplication event and may evolve new functions. udel.edusignalink.org

The human protein SFSWAP (splicing factor, suppressor of white-apricot homolog) is identified as a homolog of Drosophila Swa. proteomicsdb.orgumbc.edu While Drosophila Swa is primarily known for its roles in mRNA localization and nuclear division, human SFSWAP functions as a splicing regulatory protein. proteomicsdb.orgumbc.edu This suggests a potential evolutionary link between the mechanisms of mRNA localization and processing, or it could indicate a partial divergence of function following the evolutionary split between insects and vertebrates. The conservation of a "SWAP protein domain" found in splicing regulators, including SFSWAP, points to a shared ancestral module involved in RNA processing or regulation. proteomicsdb.org

Databases such as UniProt, OrthoDB, and PhylomeDB facilitate the identification and comparative analysis of homologs and orthologs across a wide range of organisms. udel.edu These resources provide information on sequence similarity, domain architecture, and phylogenetic relationships, allowing researchers to trace the evolutionary history of the Swa protein family. Identifying orthologs in other insect species or more distantly related organisms can reveal the degree of sequence and functional conservation of Swa's roles in mRNA localization and early development. Similarly, identifying paralogs within the Drosophila genome or other species could shed light on gene duplication events and potential subfunctionalization or neofunctionalization of Swa-related proteins.

Compound Names and Database Identifiers:

Methodological Approaches in Swa Protein Research

Genetic Screening and Mutant Isolation

Genetic screening is a fundamental approach to identify genes, and by extension the proteins they encode, that are involved in the swallowing process. This often begins with inducing random mutations in a model organism's genome and then screening for individuals that exhibit defects in feeding or swallowing behaviors.

One common method is to use chemical mutagens or transposable elements to create a large population of mutants. biologydiscussion.com These mutants are then subjected to a screen, which is a systematic process of examining each individual for a specific phenotype. For instance, in the fruit fly Drosophila melanogaster, a model organism for studying the genetic basis of behavior, researchers can screen for mutants that show changes in feeding patterns, such as the duration of feeding bursts, which are indicative of alterations in the swallowing mechanism. researchgate.net

Once a mutant with an interesting phenotype is identified, the affected gene can be mapped and sequenced to identify the mutation. This process can reveal novel genes and proteins essential for the process being studied. Temperature-sensitive mutants are particularly useful, as the protein's function can be switched on or off by changing the temperature, allowing for a more detailed study of its role. washington.edu

Table 1: Approaches for Genetic Screening and Mutant Isolation

Method Description Application in Swa Protein Research
Chemical Mutagenesis Use of chemicals (e.g., EMS) to induce random point mutations in the genome. Creation of a diverse pool of mutants to screen for swallowing defects.
Transposon-based Mutagenesis Insertion of a transposable element into a gene to disrupt its function. Generation of stable mutations and facilitation of gene identification.
Phenotypic Screening Systematic observation of a large population of mutants for a specific trait. Identification of individuals with abnormal feeding or swallowing behaviors. researchgate.net

| Gene Mapping and Sequencing | Identification of the chromosomal location and nucleotide sequence of the mutated gene. | Pinpointing the specific gene responsible for the swallowing defect. |

Immunofluorescence and Confocal Microscopy

To understand the function of the Swa protein, it is crucial to determine its location within the cells and tissues involved in swallowing. Immunofluorescence and confocal microscopy are powerful techniques for visualizing the subcellular localization of proteins. blochlab.comnih.gov

This method involves using antibodies that specifically bind to the Swa protein. These primary antibodies are then detected by secondary antibodies that are conjugated to fluorescent molecules. blochlab.com When the tissue is illuminated with light of a specific wavelength, the fluorescent molecules emit light of a different wavelength, which can be detected by a microscope.

Confocal microscopy enhances this technique by using a pinhole to eliminate out-of-focus light, resulting in high-resolution images of thin optical sections of the sample. nih.govyoutube.com This allows for the precise three-dimensional localization of the Swa protein within cellular structures, such as neurons or muscle cells involved in the swallowing reflex. By co-localizing Swa protein with known markers for specific organelles or cell types, its potential functions and interactions can be inferred. blochlab.com

Biochemical Assays for Interaction and Activity

Biochemical assays are essential for characterizing the molecular function of the Swa protein and identifying its interaction partners. These in vitro techniques provide detailed information about the protein's enzymatic activity, binding affinities, and its role in larger protein complexes. nih.gov

A variety of methods can be employed to study protein-protein interactions. Co-immunoprecipitation, for example, can be used to isolate the Swa protein from a cell extract along with any proteins that are bound to it. nih.gov These interacting proteins can then be identified by techniques such as mass spectrometry. In vitro binding assays, using purified recombinant Swa protein, can confirm direct interactions with suspected partners and allow for the measurement of binding affinities. nih.govspringernature.com

If the Swa protein is an enzyme, its activity can be measured using specific substrates that produce a detectable signal, such as a color change or fluorescence, upon being processed by the enzyme. By varying the conditions of the assay, such as pH and temperature, the optimal conditions for the protein's activity can be determined.

Table 2: Common Biochemical Assays for Swa Protein Characterization

Assay Purpose Information Gained
Co-immunoprecipitation To identify proteins that interact with Swa protein in a cellular context. nih.gov Identification of potential binding partners and complex components.
In Vitro Binding Assays To confirm direct interactions between Swa protein and other molecules. nih.govspringernature.com Measurement of binding affinity and specificity.
Enzyme Activity Assays To measure the catalytic activity of Swa protein if it is an enzyme. Determination of kinetic parameters and optimal conditions for activity.

| Western Blotting | To detect the presence and quantity of Swa protein in a sample. | Confirmation of protein expression and analysis of its levels under different conditions. |

Protein Engineering and Recombinant Protein Expression

To perform detailed biochemical and structural studies, large quantities of pure Swa protein are required. Protein engineering and recombinant protein expression are the standard methods for producing proteins of interest. nih.govnih.gov

The gene encoding the Swa protein is first cloned into an expression vector, which is a piece of DNA that can be introduced into a host organism. sinobiological.com A variety of expression systems are available, including bacteria, yeast, insect cells, and mammalian cells. thermofisher.comfuturefields.io The choice of system depends on factors such as the required yield and the need for post-translational modifications, which are chemical alterations to the protein that can be crucial for its function. thermofisher.com

Protein engineering techniques can be used to modify the Swa protein for specific purposes. For example, affinity tags can be added to the protein to simplify its purification. sinobiological.com Site-directed mutagenesis can be used to change specific amino acids in the protein's sequence, allowing researchers to investigate the function of different parts of the protein. youtube.com

Functional Rescue Experiments

Functional rescue experiments are a powerful way to confirm that a specific gene is indeed responsible for a mutant phenotype. In the context of Swa protein research, if a mutation in the Swa gene leads to a swallowing defect, a rescue experiment would involve reintroducing a normal, functional copy of the Swa gene back into the mutant organism. nih.gov

If the swallowing defect is corrected in the rescued organism, it provides strong evidence that the defect was caused by the loss of function of the Swa protein. researchgate.net This technique can also be used to test the function of modified versions of the Swa protein. For example, researchers can introduce a version of the Swa gene with a specific mutation to see if that particular part of the protein is essential for its function. biorxiv.org

Bioinformatic and Computational Modeling for Sequence and Structure Prediction

Bioinformatic and computational tools are increasingly important in modern protein research. These methods allow researchers to make predictions about a protein's structure and function based on its amino acid sequence. nih.govnih.gov

Sequence analysis tools can be used to compare the Swa protein sequence to other known proteins in databases. This can reveal evolutionary relationships and identify conserved domains that may provide clues about the protein's function.

Structure prediction algorithms, such as AlphaFold, can generate a three-dimensional model of the Swa protein. nih.gov This predicted structure can then be used to guide further experiments, such as designing mutations to test the function of specific regions of the protein. Computational docking simulations can be used to predict how the Swa protein might interact with other molecules, such as other proteins or small molecules. youtube.comyoutube.com

Table 3: Bioinformatic and Computational Approaches in Swa Protein Research

Approach Description Application
Sequence Homology Search Comparing the Swa protein sequence to databases of known protein sequences. Identifying related proteins and inferring potential functions.
Protein Structure Prediction Using algorithms to generate a 3D model of the Swa protein from its amino acid sequence. nih.gov Guiding experimental design and understanding structure-function relationships.
Molecular Docking Simulating the interaction between the Swa protein and other molecules. youtube.com Predicting potential binding partners and interaction sites.

| Phylogenetic Analysis | Studying the evolutionary history of the Swa protein. | Understanding the conservation of the protein and its function across different species. |

Theoretical Models and Hypotheses on Swa Protein Function

Hypotheses on mRNA Anchoring and Localization

The localization of bicoid (bcd) mRNA to the anterior pole of the Drosophila oocyte is a hallmark of anterior-posterior axis formation, and swallow has long been identified as a critical factor in this process. Several hypotheses have been put forward to explain its precise role in mRNA anchoring and localization.

An early hypothesis suggested that swallow might act as a direct linker between bicoid mRNA and the microtubule-based transport machinery, possibly as a cargo adaptor for the dynein motor complex. nih.gov However, more recent evidence has led to a refinement of this model. It is now widely believed that swallow's role is indirect. One prevailing hypothesis is that swallow is transported independently by the dynein motor to the anterior cortex of the oocyte. nih.gov Upon its localization, swallow then participates in organizing the local cytoskeleton, creating a specialized environment that is permissive for the anchoring of bicoid mRNA once it arrives. nih.govresearchgate.net This model is supported by findings that swallow and bicoid mRNA are not always colocalized during their transport to the anterior pole. nih.gov

Further supporting an indirect role, swallow has been identified as a component of a large, multiprotein complex that specifically binds to the bicoid mRNA localization signal. mdpi.com This suggests that while swallow may not be directly responsible for the transport of the mRNA, it is part of the recognition machinery that identifies the cargo. Within this complex, swallow's function might be to facilitate the handover of the mRNA from the transport machinery to the cortical anchoring factors or to stabilize the entire ribonucleoprotein (RNP) complex at its destination.

Another key aspect of swallow's function in mRNA localization is its role in anchoring. It is hypothesized that by modulating the organization of the cortical actin cytoskeleton, swallow creates a meshwork that effectively traps and retains the bicoid RNP at the anterior of the oocyte. researchgate.net This anchoring function is thought to be crucial in the later stages of oogenesis to prevent the diffusion of the localized mRNA. wikipedia.org

Table 2: Research Findings on Swallow Protein and mRNA Localization
Research FindingHypothesis on mRNA Anchoring and LocalizationReference(s)
Swallow and bicoid mRNA are transported independently to the anterior of the oocyte.Swallow's primary role is not as a direct transporter of the mRNA but rather in preparing the destination for its arrival and anchoring. nih.gov
Swallow is a component of a multiprotein complex that binds the bicoid mRNA localization signal.Swallow is involved in the recognition of the mRNA cargo, potentially mediating its interaction with the cytoskeleton for anchoring. mdpi.com
Swallow localizes to the oocyte plasma membrane and is involved in regulating the actin cytoskeleton.Swallow facilitates the anchoring of bicoid mRNA by organizing the cortical actin network. nih.govresearchgate.net
In staufen mutants, bicoid mRNA is initially localized but not properly anchored.Distinguishes the roles of different proteins in the localization process, with Staufen being more directly involved in anchoring the RNP. wikipedia.org

Models of LC8-Mediated Dimerization and Regulation

The interaction between swallow and the dynein light chain 8 (LC8) is a critical aspect of its function. Theoretical models of this interaction have evolved from viewing LC8 as a simple linker to recognizing it as a key regulator of swallow's structure and activity.

The predominant model posits that LC8 functions as a "dimerization engine" for swallow. nih.gov this compound possesses a predicted coiled-coil domain, but in its unbound state, it exists in a dynamic equilibrium between a monomeric and a weakly associated dimeric form. nih.gov The binding of a homodimeric LC8 molecule to two swallow monomers promotes and significantly stabilizes the formation of a stable, parallel coiled-coil dimer of swallow. nih.govnih.gov This LC8-induced dimerization is thought to be the active conformation of the this compound.

This model is supported by structural and biophysical studies. Crystal structures have shown that both swallow and the dynein intermediate chain (IC) bind to the same grooves on the LC8 dimer, which initially created a paradox as to how LC8 could simultaneously link swallow (as cargo) to the dynein motor. nih.govnih.gov The resolution to this is the understanding that LC8 does not act as a bridge between swallow and the dynein motor. Instead, its interaction with swallow is independent of the dynein complex and serves to regulate swallow's conformation. nih.gov

The functional consequence of this LC8-mediated dimerization is hypothesized to be the allosteric regulation of swallow's other domains. Swallow is a largely disordered protein outside of its central coiled-coil region. biologists.com The model suggests that the stabilization of the coiled-coil dimer by LC8 induces a more organized structure in the disordered N- and C-terminal domains of swallow. nih.gov This conformational change could then enhance swallow's ability to interact with other proteins or with components of the cytoskeleton, thereby enabling its function in cytoskeletal organization and mRNA anchoring. LC8, in this context, acts as a regulatory hub protein that facilitates the assembly and stabilization of its binding partners. nih.gov

Table 3: Research Findings on LC8-Mediated Dimerization of Swallow
Research FindingModel of LC8-Mediated Dimerization and RegulationReference(s)
LC8 binding significantly stabilizes the dimeric coiled-coil domain of swallow.LC8 acts as a "dimerization engine," shifting the monomer-dimer equilibrium of swallow towards the active dimeric state. nih.govnih.gov
Swallow and dynein intermediate chain compete for the same binding site on LC8.The interaction between LC8 and swallow is likely independent of the dynein motor complex, suggesting a regulatory rather than a cargo-adaptor role for LC8 in this context. nih.govnih.gov
Swallow is a largely disordered protein, and LC8-induced dimerization may promote structural organization in its terminal domains.LC8-mediated dimerization allosterically regulates swallow's function by inducing a conformational change that enhances its interaction with other cellular components. nih.govbiologists.com

Proposed Mechanisms for Nuclear Role

In addition to its well-documented role in the oocyte cytoplasm, a less-characterized but significant function for this compound has been proposed within the nucleus during early embryogenesis.

Following fertilization, the Drosophila embryo undergoes a series of rapid, synchronous nuclear divisions without cytokinesis, forming a syncytium. During this period, this compound exhibits a dynamic localization pattern. While it is uniformly distributed in the egg, it becomes localized to the nuclei during these early mitotic divisions. biologists.com Specifically, this compound has been observed to enter the nucleus at the beginning of mitosis, assume a position that is complementary to the condensed chromatin, and then exit the nucleus at the end of mitosis. biologists.com

Based on these observations, it is hypothesized that swallow has a second, distinct function related to the mechanics of nuclear division. biologists.com The localization of swallow to the nuclear interior, in a pattern reminiscent of a nuclear matrix, suggests it may play a structural or organizational role during mitosis. biologists.com One proposed mechanism is that swallow contributes to the proper segregation of chromosomes or the maintenance of nuclear integrity during the rapid divisions of the syncytial blastoderm.

This hypothesis is strengthened by the phenotype of swallow mutant embryos, which exhibit defects in nuclear division. biologists.com These defects are thought to contribute to the abdominal segmentation abnormalities observed in these mutants. The precise molecular mechanism by which swallow functions within the nucleus remains an active area of investigation. It is unclear whether it interacts directly with components of the mitotic spindle, the nuclear envelope, or chromatin. Furthermore, the signals and transport machinery responsible for its dynamic nuclear import and export during the cell cycle have yet to be identified.

Table 4: Research Findings on the Nuclear Role of this compound
Research FindingProposed Mechanism for Nuclear RoleReference(s)
This compound localizes to the nucleus during early mitotic divisions in Drosophila embryos.Swallow has a direct role in the process of nuclear division. biologists.com
Within the nucleus, swallow's distribution is complementary to that of condensed chromatin.Swallow may be part of a nuclear matrix-like structure that provides a scaffold for mitotic events. biologists.com
Swallow mutant embryos exhibit defects in nuclear division.The nuclear function of swallow is essential for the fidelity of early embryonic mitoses. biologists.com

Future Directions and Unanswered Questions in Swa Protein Research

Elucidating Uncharacterized Functional Domains

Swa is recognized as a multidomain protein, with a characterized coiled-coil domain essential for its dimerization and interaction with partners like LC8. nih.govnih.gov However, the Drosophila Swa protein sequence does not readily reveal obvious clues about how it interacts with and regulates the actin cytoskeleton, a function crucial for its role in mRNA localization. hubrecht.eusdbonline.org This suggests the presence of additional uncharacterized functional domains or motifs within Swa that mediate these interactions or other as-yet-unknown functions. Future research should focus on identifying and characterizing these elusive domains through a combination of bioinformatics, mutational analysis, and biochemical approaches. Understanding the specific sequences and structures responsible for interactions with cytoskeletal components and other cellular machinery will be vital for a complete picture of Swa's molecular activities.

Understanding the Full Spectrum of Molecular Partners

While interactions between Swa and proteins such as LC8, Staufen, and components of the dynein complex have been identified, the complete repertoire of Swa's molecular partners remains to be fully elucidated. nih.govnih.govhubrecht.eusdbonline.org Swa's dynamic roles during oogenesis and early embryogenesis suggest that its interaction profile may change depending on the cellular context, developmental stage, and its subcellular localization. nih.govbiologists.com Comprehensive approaches, such as systematic protein-protein interaction mapping under different physiological conditions, are needed to identify all proteins and potentially RNA molecules that associate with Swa. Furthermore, investigating the transient nature and regulatory mechanisms of these interactions will provide deeper insights into how Swa's functions are controlled throughout development. Research into the dynamics of protein interaction networks in other systems highlights the complexity and importance of such studies. researchgate.netnih.gov

In Vivo Dynamics and Quantitative Analysis

The spatial distribution of Swa protein has been observed during Drosophila development, showing localization to the anterior margin of the oocyte and dynamic association with nuclei during early embryonic divisions. nih.govbiologists.com However, a quantitative understanding of Swa protein dynamics in vivo is still developing. Future studies should employ advanced live imaging techniques and quantitative proteomics to track Swa's movement, assembly into complexes, turnover rates, and absolute abundance in real-time within living cells and throughout different developmental stages. nih.govresearchgate.netnih.govresearchgate.netnih.govbiorxiv.org Such quantitative data are essential for building predictive models of Swa function and understanding how its dynamic behavior contributes to the precision of mRNA localization and nuclear division.

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